molecular formula C10H8BrF3O B13589548 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one

1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13589548
M. Wt: 281.07 g/mol
InChI Key: AWAKBXCBHOHJIR-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)propan-2-one. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

  • Substituted derivatives (e.g., amines, ethers)
  • Carboxylic acids
  • Alcohols

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable intermediates. These functional groups can participate in various biochemical interactions, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3O/c1-6(15)4-7-2-3-8(5-9(7)11)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

AWAKBXCBHOHJIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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